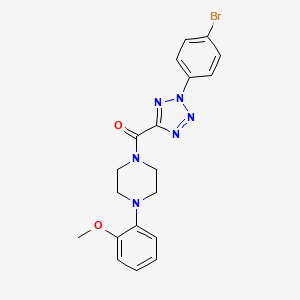![molecular formula C19H19N5O2 B2829811 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide CAS No. 1396685-84-9](/img/structure/B2829811.png)
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a compound that belongs to a series of acetylcholinesterase inhibitors (AChEIs) designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Molecular Structure Analysis
The molecular structure of these compounds is complex and involves several functional groups . The specific molecular structure of “N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is not detailed in the retrieved papers .Chemical Reactions Analysis
These compounds have been evaluated for their bioactivities using the Ellman’s method . The specific chemical reactions involving “N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” are not detailed in the retrieved papers .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Applications
A study conducted by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. This research highlights the potential of pyrimidin-5-yl compounds in the development of treatments for cancer and inflammation-related disorders, though it does not directly mention the specific compound , it reflects on the broader class of substances to which it belongs (Rahmouni et al., 2016).
Neuroimaging for Neuroinflammation
Horti et al. (2019) described the use of a PET radiotracer, closely related to the specified compound, for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound is utilized as a noninvasive tool for imaging reactive microglia and disease-associated neuroinflammation in vivo, demonstrating its utility in studying neuropsychiatric disorders and the effects of neuroinflammation (Horti et al., 2019).
Antiviral Activity
Research by Flefel et al. (2012) on heterocyclic compounds based on furan-2-carboxamide derivatives revealed promising antiviral activity against the H5N1 avian influenza virus. Although the study does not directly address N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide, it emphasizes the antiviral capabilities of structurally related compounds, potentially offering insights into the antiviral applications of the specific compound (Flefel et al., 2012).
Antiprotozoal Agents
A study by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents showcases the potential of related compounds in treating protozoal infections. This research, while not directly involving the compound of interest, suggests the broader applicability of pyrimidin-5-yl derivatives in developing treatments for protozoal diseases (Ismail et al., 2004).
Wirkmechanismus
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme (competitive inhibition) and other sites (non-competitive inhibition), thereby reducing the enzyme’s activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-7,12-14H,8-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZQMSGDFFVFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
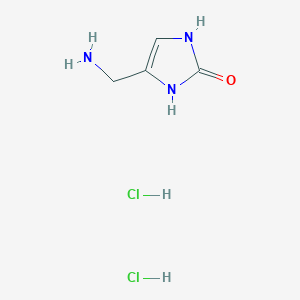
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2829729.png)
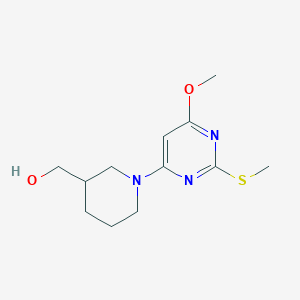
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2829731.png)
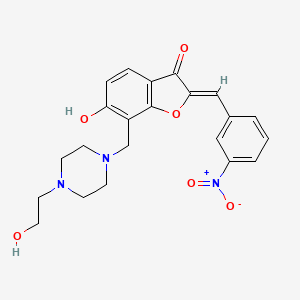
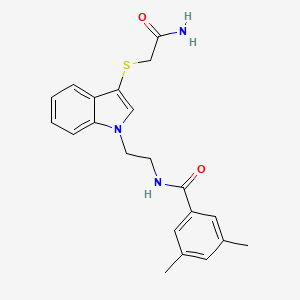
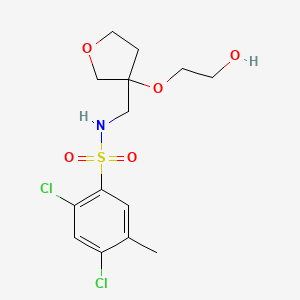
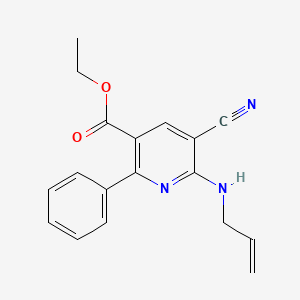
![1-isopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2829739.png)
![1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2829740.png)

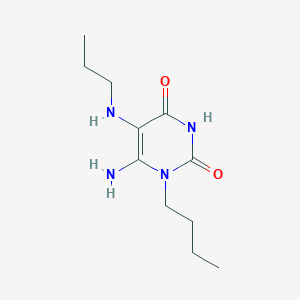
![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)
